Desthiazoximic Acid Ceftiofur

Descripción general

Descripción

Desthiazoximic acid ceftiofur is a fine chemical known for its versatility as a building block for complex compounds. It is primarily used in the research and development of new drugs, as well as for the production of intermediates, reagents, and specialty chemicals . The compound’s chemical structure is characterized by the presence of a furan ring and a thiazole ring, making it a valuable scaffold for organic synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of desthiazoximic acid ceftiofur typically involves the reaction of ceftiofur with various reagents to introduce the desired functional groups. One common method includes the use of furan-2-carbonyl chloride and thiourea to form the thiazole ring . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize the reaction conditions. Quality control measures are implemented to ensure the consistency and purity of the final product .

Análisis De Reacciones Químicas

Stability and Decomposition Pathways

While Desthiazoximic Acid Ceftiofur itself is stable under standard storage conditions, its derivative ceftiofur exhibits thermal decomposition in two stages:

-

Amorphous Form :

-

Crystalline Form :

The crystalline form’s stability is attributed to molecular lattice packing, reducing susceptibility to thermal breakdown.

Metabolic Transformation

Although this compound is not directly metabolized in vivo, its product ceftiofur undergoes enzymatic hydrolysis:

-

Thioester Bond Cleavage :

Ceftiofur is metabolized to desfuroylceftiofur (DFC) via hydrolysis of the thioester bond by esterases. DFC retains antimicrobial activity but forms disulfide conjugates with plasma proteins .

| Metabolite | Bioactivity | Analytical Method |

|---|---|---|

| Desfuroylceftiofur (DFC) | Active against Gram-negative bacteria | HPLC with UV detection (240 nm) |

Analytical Characterization

Key methods for analyzing reactions involving this compound include:

-

High-Performance Liquid Chromatography (HPLC) :

Quantifies ceftiofur and metabolites via derivatization with iodoacetamide to form DFCA (desfuroylceftiofur acetamide) . -

X-Ray Diffraction (XRD) :

Differentiates amorphous vs. crystalline phases of ceftiofur derivatives .

Reaction Optimization Data

Studies comparing reaction efficiency under varying conditions:

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Dichloromethane/Water + Triethylamine | 85 | 98 | |

| Tetrahydrofuran/Water + PVP resin | 92 | 99 |

Critical Considerations in Handling

-

Solvent Choice : Tetrahydrofuran (THF) and acetone are preferred for crystallization to avoid amorphous byproducts .

-

Temperature Control : Heating above 45°C during aqueous workup minimizes premature precipitation .

This compound’s reactivity is pivotal in producing cephalosporins with enhanced stability and efficacy. Its synthetic utility, coupled with robust analytical validation, underscores its importance in antibiotic development.

Aplicaciones Científicas De Investigación

Veterinary Applications

Ceftiofur is primarily used for its broad-spectrum antibacterial properties against both Gram-positive and Gram-negative bacteria. The following table summarizes its applications in different species:

| Animal Species | Target Pathogens | Indications |

|---|---|---|

| Cattle | Escherichia coli, Arcanobacterium pyogenes, Fusobacterium necrophorum | Acute postpartum metritis, interdigital necrobacillosis |

| Swine | Actinobacillus pleuropneumoniae, Pasteurella multocida, Streptococcus suis | Respiratory diseases, septicemia, polyarthritis |

| Horses | Streptococcus equi ssp. zooepidemicus | Lower respiratory tract infections |

| Dogs | Various pathogens including E. coli and Pasteurella | Treatment of bacterial infections |

Ceftiofur functions by inhibiting bacterial cell wall synthesis, leading to bactericidal effects. Its efficacy has been demonstrated in numerous clinical studies, particularly for respiratory diseases in swine and cattle .

Pharmacokinetics

Understanding the pharmacokinetic properties of Desthiazoximic Acid Ceftiofur is crucial for optimizing its therapeutic use. Key findings include:

- Absorption and Metabolism : After administration, ceftiofur is rapidly metabolized to desfuroylceftiofur, which retains similar antimicrobial activity. The plasma concentration of ceftiofur remains above the minimum inhibitory concentration (MIC) for extended periods, ensuring effective treatment .

- Half-Life : Studies indicate that the half-life of ceftiofur can vary significantly depending on the species and administration route. For instance, in dogs, the half-life was found to be approximately 56.6 hours after subcutaneous injection .

- Dosage Regimens : Recommended dosages vary by species; for example, 5 mg/kg body weight for swine administered intramuscularly .

Case Studies

Several case studies have illustrated the effectiveness of this compound in veterinary medicine:

- A study involving swine demonstrated a significant reduction in mortality rates associated with bacterial pneumonia when treated with ceftiofur compared to control groups .

- In cattle suffering from postpartum metritis, treatment with ceftiofur resulted in improved recovery rates and reduced clinical signs of infection within days of administration .

Synthesis and Research Applications

Beyond its veterinary applications, this compound is also valuable in organic synthesis:

Mecanismo De Acción

The mechanism of action of desthiazoximic acid ceftiofur involves its interaction with bacterial cell wall synthesis. As a cephalosporin derivative, it inhibits the synthesis of peptidoglycan, an essential component of the bacterial cell wall. This inhibition leads to cell lysis and ultimately the death of the bacterial cell . The compound targets penicillin-binding proteins, which are crucial for the cross-linking of peptidoglycan strands .

Comparación Con Compuestos Similares

Ceftiofur: A third-generation cephalosporin antibiotic used in veterinary medicine.

Ceftizoxime: Another third-generation cephalosporin with a similar mechanism of action.

Uniqueness: Desthiazoximic acid ceftiofur is unique due to its structural modifications, which enhance its stability and broaden its spectrum of activity. Unlike ceftiofur and ceftizoxime, this compound has a furan ring, which provides additional sites for chemical modification and potential therapeutic applications .

Actividad Biológica

Desthiazoximic Acid Ceftiofur is a broad-spectrum cephalosporin antibiotic primarily used in veterinary medicine. It is effective against various Gram-positive and Gram-negative bacteria, making it a crucial component in treating infections in livestock. This article explores its biological activity, pharmacokinetics, and potential therapeutic synergies, supported by data tables and relevant case studies.

Overview of Ceftiofur

Ceftiofur is a third-generation cephalosporin that exhibits strong antibacterial properties. Its chemical structure includes a β-lactam ring, which is essential for its antimicrobial activity. The compound is primarily metabolized into desfuroylceftiofur, which retains antibacterial efficacy.

Pharmacokinetics

The pharmacokinetics of this compound have been extensively studied in various animal models. Key findings include:

- Absorption and Metabolism : Following intramuscular administration, maximum plasma concentrations of ceftiofur are achieved within 0.5 to 2 hours. Notably, no unmetabolized ceftiofur was detected beyond 4 hours post-administration, indicating rapid metabolism .

- Excretion : More than 98% of the administered dose is excreted within 108 hours, primarily via urine (approximately 92%) and feces .

Table 1: Pharmacokinetic Parameters of Ceftiofur

| Parameter | Value |

|---|---|

| Maximum Concentration | Achieved within 0.5-2 hours |

| Excretion Time | >98% excreted within 108 hours |

| Urine Excretion | ~92% of the dose |

Biological Activity

Ceftiofur's biological activity extends beyond its direct antibacterial effects. Recent studies have highlighted its potential when combined with other compounds:

- Synergistic Effects : A study demonstrated that rosmarinic acid enhances the antibacterial activity of ceftiofur against methicillin-resistant Staphylococcus aureus (MRSA). The combination showed significant protective effects in an MRSA bacteremia model, suggesting a potential therapeutic strategy for resistant infections .

Case Study: Ceftiofur and MRSA

In a controlled experiment involving mice infected with MRSA, the co-administration of rosmarinic acid and ceftiofur resulted in:

- Inhibition of SrtA Activity : Rosmarinic acid interacts with sortase A (SrtA), crucial for bacterial virulence, thereby enhancing the efficacy of ceftiofur .

- Reduced Biofilm Formation : The combination therapy significantly reduced MRSA's ability to form biofilms, which are critical for persistent infections.

Residue Studies

Research on the residue levels of ceftiofur in livestock has shown that tissue distribution varies significantly:

- Tissue Residues : Following administration in sheep, residue levels were highest at the injection site and kidneys. For instance, mean residue levels were recorded as follows after a dosage of 2.2 mg/kg:

Table 2: Residue Levels in Sheep Tissues (µg/kg)

| Tissue | Residue Level (µg/kg) |

|---|---|

| Kidney | 4170 |

| Liver | 230 |

| Muscle (non-injection) | 130 |

| Fat | 200 |

| Injection Site Muscle | 1000 |

Propiedades

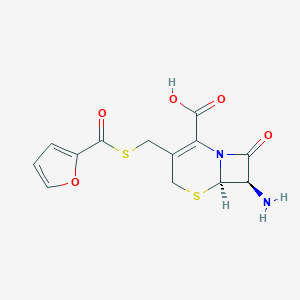

IUPAC Name |

(6R,7R)-7-amino-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O5S2/c14-8-10(16)15-9(12(17)18)6(4-21-11(8)15)5-22-13(19)7-2-1-3-20-7/h1-3,8,11H,4-5,14H2,(H,17,18)/t8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPDMYFTSINIIZ-LDYMZIIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)N)C(=O)O)CSC(=O)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)N)C(=O)O)CSC(=O)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60459257 | |

| Record name | Desthiazoximic Acid Ceftiofur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80370-59-8 | |

| Record name | (6R,7R)-7-Amino-3-[[(2-furanylcarbonyl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80370-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Deacyl ceftiofur | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080370598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desthiazoximic Acid Ceftiofur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6R,7R)-7-amino-3-{[(furan-2-ylcarbonyl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.836 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-DEACYL CEFTIOFUR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DL0V8GF96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.